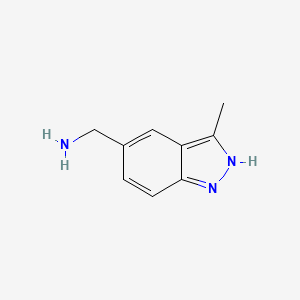

(3-methyl-1H-indazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-2H-indazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGCISRIBXCDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1h Indazol 5 Yl Methanamine and Indazole Derivatives

Established Synthetic Pathways to the Indazole Nucleus

The construction of the indazole core has been a subject of extensive research for over a century, leading to a variety of established synthetic methods. These classical approaches often involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative.

One of the earliest methods involves the thermal cyclization of o-hydrazinocinnamic acid to yield 1H-indazole. mdpi.com A more general and widely used strategy is the reaction of 2-halobenzonitriles with hydrazine (B178648), which provides a direct route to 3-aminoindazoles. rsc.orgsigmaaldrich.com For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate (B1144303) to produce 5-bromo-1H-indazol-3-amine in high yield. youtube.com

Another common pathway involves the diazotization of anilines followed by cyclization. For example, the synthesis of 3-methyl-1H-indazole can be achieved from 2-aminoacetophenone. This process involves diazotization with sodium nitrite (B80452) in an acidic medium, followed by reduction and cyclization, often mediated by tin(II) chloride. rsc.org Similarly, starting from 2-amino-5-nitrotoluene, diazotization and subsequent intramolecular cyclization can form the indazole ring. evitachem.com

The table below summarizes some of the established methods for indazole synthesis.

| Starting Material(s) | Key Reagents | Product Type | Reference(s) |

| o-Hydrazinocinnamic acid | Heat | 1H-Indazole | mdpi.com |

| 2-Halobenzonitriles | Hydrazine | 3-Aminoindazoles | rsc.orgsigmaaldrich.comyoutube.com |

| 2-Aminoacetophenone | NaNO₂, SnCl₂·H₂O, HCl | 3-Methyl-1H-indazole | rsc.org |

| 2-Aminobenzonitriles and organometallic reagents | Cu(OAc)₂ | 1H-Indazoles | evitachem.com |

| Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | 1H-Indazoles | evitachem.com |

Advanced Strategies for Construction and Functionalization of Indazole Scaffold

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing and functionalizing the indazole scaffold, offering greater control over substitution patterns and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed Suzuki–Miyaura Coupling)

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of the indazole core. nih.gov The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents onto the indazole ring. byjus.comnih.gov This reaction typically involves a halo-indazole derivative and a boronic acid in the presence of a palladium catalyst and a base. byjus.com For example, 7-bromo-4-substituted-1H-indazoles can be coupled with various boronic acids to yield C7-arylated products. byjus.com Similarly, this methodology has been applied to the C-3 functionalization of 3-iodo-1H-indazole. youtube.comacs.org

The palladium-catalyzed cyanation of halo-indazoles is another crucial transformation, providing access to indazole-carbonitriles which are versatile intermediates. rsc.orgrsc.orgnih.govchemicalbook.com For instance, 5-bromo-3-methyl-1H-indazole can be converted to 3-methyl-1H-indazole-5-carbonitrile using a palladium catalyst like Pd(PPh₃)₄ with a cyanide source such as zinc cyanide (Zn(CN)₂). evitachem.commasterorganicchemistry.com This reaction is a key step in a potential synthesis of (3-methyl-1H-indazol-5-yl)methanamine.

| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference(s) |

| Suzuki-Miyaura Coupling | 7-Bromo-4-substituted-1H-indazole, Aryl boronic acid | Palladium catalyst, Base | C7-Arylated-1H-indazole | byjus.com |

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole, Organoboronic acids | Palladium catalysts immobilized over ionic liquids | C3-Functionalized-1H-indazole | youtube.comacs.org |

| Cyanation | 5-Bromo-3-methyl-1H-indazole | Pd(PPh₃)₄, Zn(CN)₂ | 3-Methyl-1H-indazole-5-carbonitrile | evitachem.com |

Novel Cyclization and Rearrangement Approaches

Recent advancements have led to the development of novel cyclization and rearrangement reactions for indazole synthesis, often catalyzed by transition metals like rhodium. evitachem.com Rhodium(III)-catalyzed C-H activation and annulation sequences have emerged as a powerful tool for the one-step construction of functionalized indazoles. sigmaaldrich.com For example, the reaction of azobenzenes with aldehydes, initiated by Rh(III)-catalyzed C-H bond activation, can lead to N-aryl-2H-indazoles. google.com

Other innovative approaches include copper-catalyzed intramolecular amination reactions and [3+2] cycloadditions of arynes with diazo compounds or hydrazones, which provide direct access to a wide range of substituted indazoles under mild conditions. rsc.orgsigmaaldrich.com

Green Chemistry Principles and Flow Chemistry Applications in Indazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for indazole synthesis. bicbiotech.combldpharm.com This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and heterogeneous catalysts that can be easily recovered and reused. nih.govmdpi.com For example, copper(I) oxide nanoparticles have been used as a ligand-free catalyst for the synthesis of 2H-indazoles in PEG. nih.gov

Flow chemistry has also been applied to the synthesis of indazoles, offering advantages in terms of safety, scalability, and reproducibility, particularly for reactions involving hazardous reagents like hydrazine or high temperatures. rsc.orgchemicalbook.comyoutube.com A general route using a flow reactor has been developed for the synthesis of N-methylated indazoles from 2-fluorobenzaldehydes and methylhydrazine at elevated temperatures. rsc.orgchemicalbook.com

Regioselectivity and Isomer Control in Indazole Synthesis (e.g., 1H- vs. 2H-Indazole)

Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable. evitachem.com The control of regioselectivity during N-substitution is a critical aspect of indazole synthesis, as the biological activity of the resulting isomers can differ significantly. masterorganicchemistry.com

Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. masterorganicchemistry.com For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many C-3 substituted indazoles. Conversely, the presence of an electron-withdrawing group at the C-7 position can direct the substitution to the N-2 position.

Alternative strategies to achieve regioselectivity involve the synthesis of the indazole ring with the N-substituent already in place, for example, by using an N-substituted hydrazine in the cyclization step. masterorganicchemistry.com

Strategies for Introducing Specific Substituents (e.g., Methyl at C-3 and Methanamine at C-5)

The synthesis of the target molecule, this compound, requires the specific placement of a methyl group at the C-3 position and a methanamine group at the C-5 position. This is typically achieved through a multi-step synthetic sequence.

A plausible pathway begins with the synthesis of a 3-methyl-1H-indazole core, which can be accomplished via the cyclization of 2-aminoacetophenone. rsc.org The next step involves the introduction of a functional group at the C-5 position that can be converted to a methanamine. A common strategy is the palladium-catalyzed cyanation of a 5-halo-3-methyl-1H-indazole, such as 5-bromo-3-methyl-1H-indazole, to yield 3-methyl-1H-indazole-5-carbonitrile. evitachem.commasterorganicchemistry.com

The final step is the reduction of the nitrile group to a primary amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. nih.govsigmaaldrich.com Catalytic hydrogenation over a metal catalyst is another viable method.

An alternative approach involves the synthesis of 3-methyl-1H-indazole-5-carbaldehyde, which can then be converted to the target amine via reductive amination. evitachem.com The aldehyde can be prepared by partial reduction of the corresponding nitrile. evitachem.com

The following table outlines a potential synthetic route to this compound.

| Step | Starting Material | Key Transformation | Intermediate/Product | Reagents | Reference(s) |

| 1 | 2-Aminoacetophenone | Diazotization/Cyclization | 3-Methyl-1H-indazole | NaNO₂, SnCl₂, HCl | rsc.org |

| 2 | 5-Bromo-3-methyl-1H-indazole | Palladium-catalyzed cyanation | 3-Methyl-1H-indazole-5-carbonitrile | Pd(PPh₃)₄, Zn(CN)₂ | evitachem.commasterorganicchemistry.com |

| 3 | 3-Methyl-1H-indazole-5-carbonitrile | Nitrile Reduction | This compound | LiAlH₄ or Catalytic Hydrogenation | nih.govsigmaaldrich.com |

Structure Activity Relationship Sar and Structural Optimization in Indazole Chemistry

Foundational Principles of Indazole Structure-Activity Correlations

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile template in drug discovery. nih.govresearchgate.net It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The planar nature of the indazole ring, along with its capacity for hydrogen bonding and π-π stacking interactions, allows it to effectively bind to various biological targets. researchgate.net

The pharmacological profile of indazole derivatives is highly dependent on the substitution pattern around the core. researchgate.netresearchgate.net Key positions for modification include the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-4, C-5, and C-6 positions of the benzene ring. nih.gov SAR studies have demonstrated that substituents at these positions can modulate a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, the introduction of different functional groups can influence the molecule's interaction with specific amino acid residues in the active site of an enzyme or receptor. nih.govacs.org The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov The strategic placement of aryl groups, alkyl chains, and hydrogen bond donors/acceptors is a common approach to optimize the biological activity of indazole-based compounds. nih.govnih.gov

Positional and Substituent Effects on Biological Activity of Indazole Derivatives

The specific placement and chemical nature of substituents on the indazole scaffold are critical determinants of its biological function. Medicinal chemists systematically modify these positions to fine-tune the pharmacological properties of the resulting molecules.

The C-3 position of the indazole ring is a frequent site for substitution, and modifications here have a profound impact on biological activity. The introduction of various groups at this position can significantly alter a compound's potency and target selectivity. For example, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for activity. nih.gov The indazole-3-carboxamide isomer 12d was a potent inhibitor, while its reverse amide isomer was inactive, highlighting the directional importance of the linker at the C-3 position. nih.gov

In other studies, the presence of a carbohydrazide (B1668358) moiety at the C-3 position was crucial for potent indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibition. nih.gov Similarly, the development of C3-substituted 1H-indazoles has been a focus for creating compounds with specific therapeutic effects, such as antitumor agents. pnrjournal.com For instance, introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position has been explored to enhance antitumor activity. nih.gov The nature of the C-3 substituent, whether it is a small group like methyl or a more complex moiety, plays a pivotal role in defining the molecule's interaction with its biological target.

Table 1: Effect of C-3 Substitution on Biological Activity

| Compound Class | C-3 Substituent | Biological Target/Activity | Finding | Reference |

|---|---|---|---|---|

| Indazole-carboxamides | Carboxamide | CRAC Channel Blockade | The regiochemistry of the amide linker is critical for inhibitory activity. | nih.gov |

| 1H-Indazoles | Carbohydrazide | IDO1 Enzyme Inhibition | This moiety is crucial for strong inhibitory activity. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Alkylation or arylation at the N-1 position of the indazole ring is a key strategy for modulating pharmacological activity. acs.orgaustinpublishinggroup.com The N-1 substituent can influence the compound's binding affinity, selectivity, and physicochemical properties, such as solubility and membrane permeability. The reaction conditions, including the base and solvent used, can affect the ratio of N-1 to N-2 isomers produced during synthesis. nih.gov

In the development of dual butyrylcholinesterase and p38α mitogen-activated protein kinase inhibitors, various alkyl substituents were introduced at the N-1 position to explore how they occupy a specific hydrophobic region of the target enzyme, thereby influencing the structure-activity relationship. acs.org Numerous N(1)–C(3)-disubstituted indazoles have demonstrated significant pharmacological properties, including the clinically used 5-HT3 receptor antagonist Granisetron. austinpublishinggroup.com Furthermore, a series of N(1)-benzyl-substituted indazoles has been explored for various therapeutic applications. austinpublishinggroup.com These examples underscore the importance of the N-1 substituent in tailoring the biological profile of indazole derivatives.

Substitutions at the C-5 position and other peripheral sites on the benzene portion of the indazole ring are crucial for optimizing biological activity. austinpublishinggroup.comsioc-journal.cn The introduction of different groups at C-5 can enhance potency and selectivity. For example, in a series of 1H-indazole amide derivatives designed as ERK1/2 inhibitors, substitutions on the indazole ring, including at the C-5 position, were integral to their enzymatic and cellular activity. nih.gov

The development of 3,5-disubstituted indazole derivatives has shown that aromatic ring substitution at the C-5 position is an area of increasing focus for discovering highly active and selective inhibitors. nih.gov For instance, introducing different substituted aromatic groups at the C-5 position via Suzuki coupling allows for the exploration of interactions with various kinases. nih.gov SAR studies on these compounds revealed that the nature of the substituent on the benzene ring at the C-5 position significantly affected anti-proliferative activity against certain cancer cell lines. nih.gov Specifically, the presence and position of fluorine atoms on an attached phenyl ring at C-5 had a notable impact on antitumor efficacy. nih.gov While direct SAR data for a C-5 methanamine group on (3-methyl-1H-indazol-5-yl)methanamine is not detailed in the provided context, the general principles indicate that such a basic amino group would significantly influence the compound's polarity, hydrogen bonding capability, and potential for ionic interactions, thereby affecting its pharmacological profile. The synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine from 5-nitroindazole (B105863) further illustrates the importance of the C-5 amino group as a key synthetic handle and pharmacophoric element. mdpi.com

Table 2: Impact of C-5 Substitution on Antitumor Activity of Indazole Derivatives

| Cell Line | C-5 Phenyl Substituent | Relative Activity Trend | Reference |

|---|---|---|---|

| Hep-G2 | 3,5-difluoro | Highest | nih.gov |

| Hep-G2 | 4-fluoro | High | nih.gov |

| Hep-G2 | 3-fluoro | Moderate | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Ligand Efficiency in Indazole-Based Systems

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of indazole-based systems, often aided by computational modeling and X-ray crystallography, provides insights into the spatial arrangement of substituents and their role in binding. nih.govacs.orgnih.gov For instance, computational analysis of ligand ensembles in solution has been used to rationalize and guide the design of 1H-indazole analogues as selective enzyme inhibitors. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a useful tool for optimizing fragments and lead compounds. In the development of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs), fragment-led de novo design yielded compounds with excellent ligand efficiencies, ranging from 0.30 to 0.48. nih.gov This indicates that the indazole scaffold provides a highly efficient core for binding to the target. Density Functional Theory (DFT) calculations are also employed to study the physicochemical properties and electrostatic potential of novel indazole derivatives, helping to predict their reactivity and binding characteristics. nih.govresearchgate.net These theoretical approaches, combined with experimental data, are invaluable for the structural optimization of indazole-based systems to achieve desired therapeutic effects. nih.gov

Lack of Specific Computational and Theoretical Investigations for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific computational and theoretical investigation data for the chemical compound this compound, as required by the provided outline, is not publicly available. This includes a lack of specific studies on its molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations.

Extensive searches were conducted to locate research focusing on the molecular interactions and computational properties of this compound. These inquiries included searches for the compound by its chemical name and its associated CAS numbers (267875-56-9 for the base compound and 2703696-95-9 for its hydrochloride salt). The search spanned various scientific databases and academic search engines for any published articles, patents, or datasets related to:

Molecular docking and ligand-protein interaction profiling: No studies were identified that specifically detail the docking of this compound into any protein target. Consequently, information regarding its binding mode, affinity, and specific molecular interactions is not available.

Quantitative Structure-Activity Relationship (QSAR) modeling: There is no evidence of this compound being included in the datasets of published 2D or 3D QSAR studies. Therefore, there are no established models that elucidate the key structural descriptors of this specific compound responsible for any particular biological activity.

Molecular Dynamics (MD) simulations: No literature was found that describes MD simulations performed on this compound, either in isolation or as part of a protein-ligand complex. As a result, there is no data on its conformational stability and dynamic behavior in a simulated biological environment.

While there is a substantial body of research on the computational analysis of the broader indazole scaffold and its various other derivatives, the explicit and sole focus on this compound as requested cannot be fulfilled based on currently accessible scientific information. The generation of a scientifically accurate article adhering to the strict outline provided is therefore not possible without the foundational research data.

Table of Mentioned Compounds

Computational and Theoretical Investigations of Indazole Scaffolds

Advanced Quantum Chemical Calculations

Advanced computational methods provide profound insights into the intrinsic properties of molecular structures, bypassing the need for empirical experimentation in the early stages of investigation. For indazole scaffolds such as (3-methyl-1H-indazol-5-yl)methanamine, quantum chemical calculations are instrumental in elucidating electronic characteristics and predicting reactivity, which are fundamental to understanding their potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for analyzing the distribution of electrons in molecules and predicting their chemical behavior. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the geometries of molecules and to calculate key electronic parameters. nih.govnih.gov

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. plos.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a larger energy gap signifies higher molecular hardness and lower reactivity. nih.gov

For indazole derivatives, DFT studies have shown that the HOMO and LUMO distributions often span the entire molecule. nih.gov The introduction of different substituents can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. plos.orgresearchgate.net Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's stability and reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors from DFT

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap implies high reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. nih.gov |

This table provides a general overview of parameters typically calculated in DFT studies. Specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites within a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule will be recognized by a biological receptor. nih.govresearchgate.net

The MEP surface is color-coded to represent different potential values.

Red and Yellow Regions : These areas indicate a negative electrostatic potential, rich in electrons. They are characteristic of sites prone to electrophilic attack and are associated with electronegative atoms (like nitrogen and oxygen). nih.govresearchgate.net

Blue Regions : These areas represent a positive electrostatic potential, which is electron-deficient. They are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.govresearchgate.net

Green Regions : These areas indicate a neutral or zero potential. nih.gov

In the context of indazole derivatives, MEP analysis can identify the most reactive parts of the molecule. For instance, the nitrogen atoms of the indazole ring and any attached amine groups would likely be represented by negative potential (red/yellow) regions, making them sites for hydrogen bond accepting. The hydrogen atom on the indazole nitrogen and those on the amine group would show positive potential (blue), identifying them as hydrogen bond donor sites. nih.govresearchgate.net This analysis is crucial for understanding how a ligand like this compound might interact with a protein's active site. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico methods are widely used in the early phases of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." nih.govsemanticscholar.org These predictions help to filter out compounds that are unlikely to have favorable pharmacokinetic profiles, thus saving time and resources.

One of the most established guidelines for predicting oral bioavailability is Lipinski's Rule of Five . drugbank.com This rule suggests that a compound is more likely to be orally active if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Compounds that violate more than one of these rules may have problems with bioavailability. nih.gov For this compound (C₉H₁₁N₃), these parameters are well within the acceptable ranges. chembk.com

Beyond Lipinski's rule, other parameters are also considered. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict intestinal absorption and blood-brain barrier penetration. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral bioavailability. nih.govresearchgate.net The number of rotatable bonds is another parameter, with fewer than 10 being desirable for good bioavailability. researchgate.net

Various computational tools and web servers, such as SwissADME, are available to perform these predictions. nih.govmdpi.com These platforms analyze a molecule's structure and provide estimations for a wide range of physicochemical and pharmacokinetic properties. mdpi.comjaptronline.com

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value/Range | Significance for Drug-Likeness |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃ chembk.com | - |

| Molecular Weight ( g/mol ) | 161.20 chembk.com | Complies with Lipinski's Rule (≤ 500 Da). drugbank.com |

| Hydrogen Bond Donors | 3 (one indazole N-H, two amine N-H) | Complies with Lipinski's Rule (≤ 5). drugbank.com |

| Hydrogen Bond Acceptors | 3 (two ring N, one amine N) | Complies with Lipinski's Rule (≤ 10). drugbank.com |

| LogP (Octanol/Water Partition) | Predicted to be < 5 | A measure of lipophilicity; value should comply with Lipinski's Rule. nih.gov |

| Topological Polar Surface Area (TPSA) | Predicted to be ~65 Ų | Suggests good intestinal absorption and cell permeability (typically < 140 Ų). nih.gov |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which is favorable for binding. |

| Lipinski's Rule Violations | 0 | The compound is predicted to have good oral bioavailability. drugbank.com |

Predicted values for LogP and TPSA are based on computational models for similar structures. A dedicated in silico analysis would provide precise values.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Preclinical Data on this compound Remains Largely Undisclosed

Despite the broad and diverse pharmacological activities associated with the indazole scaffold, specific preclinical data for the compound this compound is not extensively available in publicly accessible scientific literature. While numerous studies highlight the potential of various indazole derivatives in diverse therapeutic areas, detailed research findings focusing solely on the biological spectrum and molecular targets of this compound are limited.

The indazole core is a well-recognized pharmacophore, known to be a crucial component in a multitude of biologically active compounds. Research has demonstrated that derivatives of indazole exhibit a wide range of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. However, the specific biological profile of a given indazole derivative is highly dependent on the nature and position of its substituents.

Currently, information regarding this compound is primarily confined to its chemical properties and its availability through various chemical suppliers. Its empirical formula is C₉H₁₁N₃ and it has a molecular weight of 161.20 g/mol . While its hydrochloride salt is also commercially available, detailed reports on its kinase inhibition, receptor antagonism, enzyme inhibitory activities, or its efficacy in cellular and molecular assays are not prominently featured in the reviewed literature.

The scientific community has extensively investigated other indazole derivatives, providing a wealth of information on their interactions with various molecular targets. For instance, different substituted indazoles have been identified as potent inhibitors of kinases such as Tyrosine Threonine Kinase (TTK), VEGFR-2, and ALK5. Similarly, various indazole compounds have been characterized as antagonists or modulators of receptors like the 5-HT3 and glucocorticoid receptors. Furthermore, the inhibitory activities of certain indazoles against enzymes such as IDO1 and nitric oxide synthase have been documented.

In vitro efficacy studies using various cell lines have been instrumental in elucidating the potential of many indazole derivatives. These assays have provided valuable insights into their mechanisms of action and have been crucial in guiding further drug development efforts.

However, it is important to reiterate that these findings pertain to the broader class of indazole derivatives and not specifically to this compound. The absence of specific preclinical data for this particular compound underscores the vastness of chemical space and the focused nature of drug discovery research, where specific structure-activity relationships dictate the biological properties of individual molecules. Further research and publication of data are necessary to fully characterize the pharmacological and biological spectrum of this compound.

Pharmacological and Biological Spectrum of Indazole Derivatives: Preclinical Insights

Cellular and Molecular Assays in Preclinical Models

Mechanistic Studies (e.g., signal transduction pathways)

Mechanistic studies delve into how a compound exerts its effects at a molecular level, often by examining its influence on intracellular signal transduction pathways. For compounds derived from (3-methyl-1H-indazol-5-yl)methanamine, mechanistic investigations have focused on the pathways modulated by their intended biological targets.

As an example, derivatives of this compound have been synthesized to act as 5-HT2A receptor antagonists. google.com The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (B10506), initiates a signaling cascade. This primarily involves the activation of phospholipase C (PLC), which then leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events modulate the function of a variety of downstream intracellular enzymes, including other kinases and ion channels. google.com

Antagonists of the 5-HT2A receptor block these signaling events. The mechanism of action for such antagonists is their ability to bind to the receptor without eliciting the conformational changes necessary for G protein coupling and subsequent downstream signaling. This can be beneficial in conditions where there is excessive or dysregulated serotonergic signaling. google.com

Furthermore, the investigation of indazole derivatives as p38α MAPK inhibitors points to their role in modulating inflammatory signaling pathways. The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. Inhibitors of p38α MAPK can therefore suppress the inflammatory response.

The table below outlines the signal transduction pathways associated with the targets of some indazole derivatives.

| Derivative Class | Target | Associated Signal Transduction Pathway | Mechanism of Action | Reference |

| 5-HT2A Antagonists | 5-HT2A Receptor | Gq/11-PLC-IP3/DAG pathway | Blocks serotonin-induced activation of the receptor, preventing downstream signaling. | google.com |

| p38α MAPK Inhibitors | p38α Mitogen-Activated Protein Kinase | p38 MAPK pathway | Directly inhibits the kinase activity of p38α, preventing the phosphorylation of downstream targets involved in inflammation. | |

| ALK5 Inhibitors | ALK5 (TGF-β Type I Receptor) | TGF-β/SMAD pathway | Inhibits the kinase activity of ALK5, thereby blocking the phosphorylation of SMAD proteins and subsequent gene transcription. | sigmaaldrich.combldpharm.com |

This table illustrates the mechanistic pathways influenced by the broader class of indazole derivatives.

Analytical and Characterization Techniques for 3 Methyl 1h Indazol 5 Yl Methanamine and Analogues

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for determining the precise arrangement of atoms and functional groups within a molecule. For indazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds, including (3-methyl-1H-indazol-5-yl)methanamine and its analogues. It provides detailed information about the carbon-hydrogen framework of a molecule. orientjchem.org

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 3-methyl-1H-indazole structure, characteristic signals are expected. The protons on the benzene (B151609) portion of the indazole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). rsc.orgajrconline.org The methyl group at the C3 position usually presents as a sharp singlet at approximately δ 2.5 ppm. The aminomethyl (-CH₂NH₂) group at the C5 position would show a singlet for the methylene protons (around δ 3.9-4.1 ppm) and a broad singlet for the amine protons, the chemical shift of which can vary depending on solvent and concentration. The N-H proton of the indazole ring is also characteristically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. rsc.orgamazonaws.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons of the indazole ring typically resonate in the δ 110-150 ppm range. rsc.orgmdpi.com The methyl carbon at C3 is expected to appear upfield, around δ 10-15 ppm. The methylene carbon of the aminomethyl group would be found in the approximate range of δ 45-50 ppm. The specific chemical shifts are influenced by the substituents on the indazole ring. nih.govresearchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to make unambiguous assignments of proton and carbon signals, especially for complex analogues. COSY helps identify proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

| Position/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| N1-H | >12.0 | - | Broad singlet, characteristic of indazole NH. |

| C3-CH₃ | ~2.5 | ~12.0 | Singlet for the methyl protons. |

| C5-CH₂NH₂ | ~4.0 | ~45.0 | Singlet for methylene protons. |

| C5-CH₂NH₂ | Variable (broad) | - | Broad singlet for amine protons. |

| Aromatic H (H4, H6, H7) | 7.0 - 8.2 | - | Doublets and doublets of doublets, specific pattern depends on coupling. |

| Aromatic/Heterocyclic C | - | 110 - 150 | Signals for the seven carbons of the indazole ring system. |

Mass spectrometry is a crucial analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation patterns.

MS: For this compound (C₉H₁₁N₃), the molecular weight is 161.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 161. Fragmentation may occur, for instance, through the loss of the aminomethyl group. Electrospray ionization (ESI) is also commonly used, which would typically show the protonated molecule [M+H]⁺ at m/z = 162. ajrconline.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov This is a definitive method for confirming the molecular formula of a newly synthesized compound. For example, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.orgamazonaws.com

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₁N₃ | [M+H]⁺ | 162.1026 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogues would display characteristic absorption bands corresponding to the various bonds within the structure.

Key expected absorptions include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring and the primary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. ajrconline.org

C=C and C=N Stretching: Absorptions in the 1500-1620 cm⁻¹ region are characteristic of the aromatic C=C and heterocyclic C=N bonds of the indazole ring system. rsc.org

N-H Bending: The N-H bending vibration of the primary amine group is expected around 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indazole & Amine N-H | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 3000 |

| Amine N-H | Bending | ~1600 |

| Indazole Ring C=C, C=N | Stretching | 1500 - 1620 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in synthetic chemistry. analyticaltoxicology.com For indazole derivatives, it serves several key purposes:

Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product over time.

Purity Assessment: Providing a quick qualitative check of the purity of a sample. The presence of multiple spots indicates impurities.

Solvent System Optimization: Determining the optimal mobile phase for separation via column chromatography.

For compounds like this compound, a common stationary phase is silica gel. The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the ratio adjusted to achieve good separation. The spots are visualized under UV light or by using a staining agent. merckmillipore.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and is used for the definitive quantitative assessment of purity. It is more precise and sensitive than TLC.

For analyzing indazole analogues, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net A UV detector is commonly used for detection, as the indazole ring system possesses a strong chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional solid-state structure of molecules. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that dictate the crystal packing. For this compound and its analogues, X-ray diffraction studies are crucial for confirming the molecular structure, understanding the spatial arrangement of the indazole core and its substituents, and elucidating the hydrogen-bonding networks that are often present.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for a variety of its analogues. These studies reveal key structural features of the indazole ring system, which is generally found to be essentially planar nih.govresearchgate.net. The planarity of this bicyclic system is a critical aspect of its chemical behavior and interaction with biological targets.

For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole demonstrates that the fused five- and six-membered rings are nearly planar nih.govresearchgate.net. In other derivatives, slight folding along the common edge of the fused rings can be observed nih.gov. X-ray diffraction also elucidates the orientation of substituents on the indazole core. For example, in N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the mean plane of the indazole system forms a significant dihedral angle with the appended benzene ring nih.gov.

Furthermore, this technique is vital for characterizing intermolecular interactions, such as hydrogen bonds and π–π stacking, which influence the physical properties and solid-state organization of these compounds researchgate.net. In the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, inversion dimers are formed through N—H⋯O hydrogen bonds nih.gov.

The crystallographic data obtained for analogues provide a foundational understanding of the structural chemistry of this class of compounds, which is invaluable for structure-based drug design and the development of new synthetic methodologies.

Crystallographic Data for Selected Indazole Analogues

The following table summarizes key crystallographic parameters for several indazole derivatives, illustrating the type of data obtained from X-ray diffraction experiments.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 3-chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | 3.8273 | 14.678 | 15.549 | 96.130 | 868.5 | 4 |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | C₁₄H₁₂ClN₃O₃S | Monoclinic | P2₁/c | 16.1229 | 10.0562 | 9.7955 | 105.388 | 1531.26 | 4 |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | C₁₅H₁₄ClN₃O₃S | Monoclinic | P2₁/c | 11.8315 | 8.0163 | 17.5852 | 96.536 | 1656.7 | 4 |

Future Perspectives and Emerging Avenues in Indazole Research

Design and Synthesis of Novel Indazole Derivatives with Enhanced Pharmacological Profiles

The quest for more potent and selective therapeutic agents is driving innovation in the design and synthesis of new indazole derivatives. Researchers are moving beyond traditional synthesis methods to employ sophisticated strategies that yield compounds with fine-tuned pharmacological activities. researchgate.netsunderland.ac.uk

Key strategies include:

Structure-Guided and Knowledge-Based Design: This approach leverages detailed knowledge of a biological target's three-dimensional structure to design molecules that fit precisely into the active site. For instance, researchers have successfully developed potent inhibitors of extracellular signal-regulated kinases (ERK1/2) and epidermal growth factor receptor (EGFR) by modifying lead indazole compounds based on structural insights. nih.gov

Molecular Hybridization: This strategy involves combining the indazole core with other known pharmacophores to create hybrid molecules with dual or enhanced activity. A notable example is the design of 1H-indazole-3-amine derivatives, which were developed as potential antitumor agents by hybridizing different active fragments. mdpi.com Similarly, pazopanib-based hybrids have been created as polypharmacological agents targeting both histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways. nih.gov

Scaffold Hopping: This technique involves replacing the central indazole core with a different, but functionally similar, structure to discover novel chemical series with improved properties. A successful application of this was the transition from an indole (B1671886) to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov

Late-Stage Functionalization: Modern synthetic methods now allow for the precise modification of complex molecules like indazoles at a late stage in the synthesis. This enables the rapid diversification of a lead compound to explore structure-activity relationships (SAR) and optimize properties like metabolic stability. researchgate.net

These advanced design principles have led to the discovery of numerous promising indazole derivatives with a range of biological targets.

Table 1: Examples of Novel Indazole Derivatives and Their Pharmacological Targets

| Derivative Class | Design Strategy | Biological Target | Reported Effect | Reference |

|---|---|---|---|---|

| 1H-Indazole Amides | Structure-Guided Design | ERK1/2 Kinase | Potent enzymatic and cellular inhibition | nih.gov |

| 1H-Indazole Analogues | Structure-Based Design | EGFR (L858R/T790M mutant) | Selective inhibition with IC50 of 0.07 µM | nih.gov |

| Indazole-3-acylsulfonamides | Scaffold Hopping | MCL-1/BCL-2 | Dual inhibition of anti-apoptotic proteins | nih.gov |

| Indazole-based Hybrids | Molecular Hybridization | HDACs and VEGF | Polypharmacological antitumor activity | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Structure-Based Design | IDO1 | Suppression of IDO1 expression | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation has become indispensable in modern drug discovery, accelerating the development of novel indazole derivatives. mdpi.comwiley.com In silico techniques allow for the rapid screening of vast virtual libraries and provide deep insights into molecular interactions, guiding more focused and efficient experimental work. researchgate.net

Key integrated methodologies include:

Molecular Docking and Dynamics: These methods predict how a molecule like an indazole derivative will bind to its target protein. mdpi.com For example, molecular docking was used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding affinity to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Such studies help prioritize which compounds to synthesize and test.

In Silico High-Throughput Screening (HTS): Virtual screening allows researchers to computationally test millions of compounds for their potential to bind to a target. This was successfully used to identify an indazole-derived hit for Unc-51-Like Kinase 1 (ULK1), which was then optimized into a potent inhibitor. nih.gov

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) are used to understand the electronic properties of molecules and the mechanisms of chemical reactions. nih.gov For instance, DFT calculations helped to elucidate the radical chain mechanism in a novel iodine-mediated synthesis of 2H-indazoles. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized indazole derivatives, thereby guiding the design of more potent molecules.

Table 2: Application of Computational Methods in Indazole Research

| Computational Method | Application in Indazole Research | Outcome | Reference |

|---|---|---|---|

| Molecular Docking & MD Simulations | Evaluation of 1H-indazole analogs against COX-2 enzyme | Identified compounds with high binding affinity for anti-inflammatory potential | researchgate.net |

| In Silico HTS & Docking | Screening for inhibitors of ULK1 kinase | Discovery of a novel indazole-based inhibitor (IC50 < 50 nM) | nih.gov |

| Density Functional Theory (DFT) | Elucidation of a reaction mechanism for 2H-indazole synthesis | Confirmed a radical chain mechanism, aiding synthetic optimization | nih.gov |

| Structure-Based Virtual Screening | Identification of indazole-based candidates as CYP51 inhibitors | Led to the synthesis of two lead compounds with antifungal activity | researchgate.net |

| Rational Ligand Alignment & Docking | Design of N2-substituted aza-2H-indazoles as kinase inhibitors | Confirmed selectivity bias and rationalized activity against SGK1, Tie2, and SRC kinases | nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one target, one drug" paradigm is being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. acs.org Polypharmacology, the design of a single chemical entity that can modulate multiple targets, has emerged as a promising strategy to improve therapeutic efficacy and overcome drug resistance. acs.orgacs.org

The indazole scaffold is exceptionally well-suited for the development of multi-target directed ligands (MTDLs). Its versatile structure can be modified to interact with different, yet related, targets. For example, by utilizing an in silico fragment-based approach, researchers have developed indazole derivatives that act as dual inhibitors of Aurora A and Aurora B kinases, two key regulators of cell division. nih.gov

Another innovative approach involves designing MTDLs that bridge distinct pathological pathways. Recently, a series of dual inhibitors targeting both butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK) were developed from an indazole scaffold. acs.orgacs.org This strategy aims to simultaneously address cholinergic dysfunction and neuroinflammation, two key factors in neurodegenerative diseases. acs.org The development of such multi-targeting agents represents a significant shift from using drug cocktails to a more streamlined therapeutic approach with potentially fewer drug-drug interactions. acs.org

Development of Indazole-Based Chemical Probes and Research Tools

Beyond direct therapeutic applications, novel indazole derivatives are poised to become critical tools for basic research. A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in cells or organisms. The development of selective indazole-based inhibitors makes them ideal candidates for use as chemical probes.

For instance, highly selective inhibitors for kinases like ULK1 or specific EGFR mutants, derived from an indazole core, can be used to interrogate the roles of these enzymes in complex signaling networks and to validate them as drug targets. nih.govnih.gov

Furthermore, modern synthetic techniques like late-stage functionalization could be employed to append reporter tags—such as fluorescent dyes or biotin—to a selective indazole ligand. This would transform the inhibitor into a powerful research tool for a variety of applications:

Fluorescent Probes: A fluorescently-tagged indazole could be used to visualize the localization and dynamics of its target protein within living cells using advanced microscopy techniques.

Affinity-Based Probes: An indazole ligand attached to a solid support (like a bead) could be used to "pull down" its target protein from a complex cell lysate, helping to identify binding partners and downstream effectors.

The development of such sophisticated tools from scaffolds like (3-methyl-1H-indazol-5-yl)methanamine will be crucial for unraveling complex biology and identifying the next generation of therapeutic targets.

Q & A

Basic: What synthetic methodologies are recommended for the synthesis of (3-methyl-1H-indazol-5-yl)methanamine?

Answer:

A common approach involves multi-step nucleophilic substitution or condensation reactions. For example, indazole derivatives can be synthesized via cyclization of hydrazine derivatives with carbonyl-containing intermediates. Key steps include:

- Methylation : Introducing the 3-methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Functionalization : The 5-position methanamine group can be introduced via reductive amination of aldehydes or through Buchwald-Hartwig coupling .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., using ethanol) ensures purity. For hydrochloride salts, precipitation with HCl in diethyl ether is effective .

Basic: How can the structural integrity of this compound be validated experimentally?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3, methanamine at C5). Aromatic protons in indazole typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₁N₃: calcd. 161.0953, observed 161.0955).

- X-ray Crystallography : Single-crystal XRD using SHELX software refines the structure, confirming bond angles and lattice parameters. SHELXL is ideal for small-molecule refinement .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:

Key strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions. For acid-sensitive intermediates, use THF or dichloromethane .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency in aryl amination .

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 150°C for 30 minutes vs. 24 hours conventionally) .

- Scale-up Considerations : Continuous flow reactors minimize side reactions and improve heat dissipation in industrial settings .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Follow a systematic approach:

- Reproducibility Checks : Replicate experiments using identical conditions (solvents, cell lines, assay protocols) to rule out procedural variability .

- Meta-analysis : Compare data across studies to identify outliers. For example, inconsistent IC₅₀ values may arise from differences in target protein isoforms .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling ligand-receptor interactions under varying conditions .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility : The free base is moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Hydrochloride salts show improved aqueous solubility (~10 mg/mL in H₂O) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. In solution, avoid prolonged exposure to light or acidic conditions (>pH 5) to prevent degradation .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Retrosynthetic Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose synthetic routes by analyzing analogous indazole derivatives .

- Molecular Dynamics (MD) : Simulate solvation effects and transition states to optimize reaction conditions (e.g., free energy barriers for amination steps) .

Basic: How to mitigate hazards when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

- Incompatibility Notes : Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.